molecular formula C11H13BrO2 B13708301 2-Bromo-3-(tert-butyl)benzoic Acid

2-Bromo-3-(tert-butyl)benzoic Acid

Cat. No.: B13708301
M. Wt: 257.12 g/mol
InChI Key: VMDAKXXDBXXZDH-UHFFFAOYSA-N
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Description

2-Bromo-3-(tert-butyl)benzoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(tert-butyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(tert-butyl)benzoic acid. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or light to initiate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(tert-butyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group influence the compound’s reactivity and interactions with other molecules. For example, the bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group can affect the compound’s steric properties and stability .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-bromo-3-tert-butylbenzoic acid

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

VMDAKXXDBXXZDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1Br)C(=O)O

Origin of Product

United States

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